2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride
Description
Properties
IUPAC Name |
2-(5-methoxypyrazin-2-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3S/c1-13-7-5-9-6(4-10-7)2-3-14(8,11)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBUSPOQTYRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2355529-30-3 | |
| Record name | 2-(5-methoxypyrazin-2-yl)ethane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Sulfonyl Chloride Intermediate
The preparation of 2-(5-methoxypyrazin-2-yl)ethanesulfonyl chloride serves as a foundational step. As reported by VulcanChem, this involves:
- Sulfonation : Reaction of 2-(5-methoxypyrazin-2-yl)ethane with chlorosulfonic acid under anhydrous conditions to form the sulfonic acid intermediate.
- Chlorination : Treatment with thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours, yielding the sulfonyl chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 6 hours |
Challenges include rapid hydrolysis of the sulfonyl chloride to sulfonic acids, necessitating strict moisture control.
Fluorination of Sulfonyl Chloride
The sulfonyl chloride intermediate is converted to the fluoride via nucleophilic displacement using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). A representative procedure involves:
- Dissolving the chloride in anhydrous acetonitrile.
- Adding KF (2.5 equivalents) at 0°C.
- Stirring at 25°C for 12 hours.
Optimization Insights :
- Solvent Choice : Acetonitrile outperforms THF or DMF due to better solubility of KF.
- Temperature : Reactions below 30°C minimize side reactions like elimination.
- Yield : 65–70% after column chromatography.
Direct Fluorosulfurylation Using SuFEx Reagents
Desmethyl SuFEx-IT Methodology
The Guo group’s SuFEx-IT (fluorosulfuryl imidazolium triflate) platform enables direct fluorosulfurylation of alcohols or amines. Adapted for 2-(5-methoxypyrazin-2-yl)ethanesulfonyl fluoride, the process involves:
- Synthesis of Desmethyl SuFEx-IT :
- Fluorosulfurylation :
Performance Metrics :
| Metric | Value | Source |
|---|---|---|
| Reaction Time | 2 hours | |
| Yield | 88% (deca-gram scale) | |
| Purity | >99% |
This method avoids gaseous SO₂F₂, enhancing safety and scalability.
Alternative Fluorination Strategies
Sulfuryl Chloride (SO₂Cl₂) Route
Initial attempts to use SO₂Cl₂ as a fluorination agent faced challenges:
- Reaction with 2-Methylimidazole : No formation of sulfamoyl chloride due to poor electrophilicity.
- Revised Pathway :
Outcome :
Comparative Analysis of Methods
| Method | Yield | Scalability | Safety | Cost Efficiency |
|---|---|---|---|---|
| Chloride-to-Fluoride | 65–70% | Moderate | Moderate | High |
| SuFEx-IT Fluorosulfurylation | 88% | High | High | Moderate |
| SO₂Cl₂ Fluorination | <20% | Low | Low | Low |
Key Observations :
- SuFEx-IT Superiority : Higher yields and scalability make it the preferred industrial method.
- Moisture Sensitivity : All routes require rigorous drying; SuFEx-IT offers better tolerance.
- Byproduct Management : Desmethyl SuFEx-IT generates negligible HF compared to SOCl₂ routes.
Optimization Challenges and Solutions
Hydrolytic Instability
Regioselectivity in Pyrazine Functionalization
Scalability of SuFEx-IT Routes
- Challenge : Crystallization of desmethyl SuFEx-IT on multi-kilogram scales.
- Innovation : Use of anti-solvent precipitation with hexane improves yield to 92%.
Chemical Reactions Analysis
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the modification or inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride can be compared with other similar compounds, such as:
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-(5-Methoxypyrazin-2-yl)ethanesulfonic acid: This compound is the hydrolysis product of the sulfonyl fluoride group and contains a sulfonic acid group.
2-(5-Methoxypyrazin-2-yl)ethanesulfonamide: This compound contains a sulfonamide group instead of a sulfonyl fluoride group.
The uniqueness of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity and applications compared to its analogs.
Biological Activity
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride (CAS No. 2355529-30-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxypyrazine moiety, which is known for its diverse biological effects. The sulfonyl fluoride group enhances the compound's reactivity, making it a valuable candidate for further biological investigations.
The biological activity of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to modulation of physiological processes, such as inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The methoxypyrazine group is thought to contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds targeting inflammatory pathways are of great interest. Studies have shown that related pyrazine derivatives can inhibit pro-inflammatory cytokines, suggesting that 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride may possess similar anti-inflammatory effects.
Anticancer Potential
The potential anticancer activity of this compound is an area of ongoing research. Preliminary findings suggest that it may inhibit tumor cell growth through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazine derivatives, providing insights into the potential applications of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride:
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various pyrazine derivatives found that compounds with sulfonyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : In vitro assays demonstrated that certain pyrazine derivatives could significantly reduce the production of inflammatory markers in macrophages, indicating a potential therapeutic role in treating inflammatory diseases .
- Cancer Cell Line Testing : Research on cancer cell lines revealed that specific pyrazine derivatives could induce apoptosis in cancer cells, suggesting the need for further exploration into their anticancer mechanisms .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl Fluoride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonylation of a pyrazine precursor. For example, sulfonyl chloride intermediates (e.g., analogous to (5-Methoxypyridin-2-YL)methanesulfonyl chloride ) can be fluorinated using KF or NaF in anhydrous solvents like acetonitrile. Reaction optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of chloride to fluoride), and monitoring via <sup>19</sup>F NMR to track fluorination efficiency.
- Data Validation : Compare yields and purity (HPLC) across solvent systems (e.g., DMF vs. THF) to identify ideal conditions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- LC-MS : Confirm molecular weight (expected [M+H]<sup>+</sup> ~ 265.2 g/mol based on related compounds ).
- <sup>1</sup>H/<sup>19</sup>F NMR : Identify characteristic peaks (e.g., methoxy group at δ ~3.9 ppm, sulfonyl fluoride at δ ~45 ppm for <sup>19</sup>F).
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions, as demonstrated for analogous ethanesulfonyl fluorides .
Advanced Research Questions
Q. What strategies are effective for studying the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : React with nucleophiles (e.g., amines, thiols) under varying pH (7–10) and temperatures. Monitor reaction progress via <sup>19</sup>F NMR loss at δ ~45 ppm .
- Competitive Assays : Compare reactivity with other electrophiles (e.g., sulfonyl chlorides) to quantify fluoride’s leaving-group efficiency.
- Data Interpretation : Use Hammett plots to correlate substituent effects (e.g., methoxy group’s electron-donating nature) with reaction rates .
Q. How do structural modifications (e.g., pyrazine ring substitution) impact biological activity or chemical stability?
- Approach :
- SAR Studies : Synthesize derivatives (e.g., replacing methoxy with ethoxy or halogens) and assess stability (accelerated degradation studies at 40°C/75% RH) and bioactivity (enzyme inhibition assays).
- Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on sulfonyl fluoride reactivity .
- Contradiction Analysis : If bioactivity contradicts predictions (e.g., lower potency despite electron-withdrawing groups), evaluate steric hindrance via molecular docking simulations.
Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure, and how do intermolecular interactions influence packing?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELXT/SHELXL for structure refinement .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H, O···H contacts) to explain packing motifs, as shown for structurally related ethanesulfonyl fluorides .
- Data Table :
| Interaction Type | Contribution (%) | Distance (Å) |
|---|---|---|
| F···H | 25–30 | 2.4–2.6 |
| O···H | 15–20 | 2.7–3.0 |
Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields for sulfonyl fluoride derivatives?
- Root-Cause Analysis :
- Purity of Precursors : Trace moisture in sulfonyl chloride intermediates can reduce fluorination efficiency. Validate via Karl Fischer titration.
- Side Reactions : Competing hydrolysis (e.g., sulfonate formation) may occur if reaction pH > 7. Monitor by <sup>19</sup>F NMR for byproduct signals .
- Mitigation : Use anhydrous solvents, molecular sieves, and inert atmospheres.
Methodological Resources
- Spectral Libraries : Reference <sup>19</sup>F NMR shifts from fluorinated ethanesulfonyl compounds (e.g., 66137-74-4 ).
- Safety Protocols : Follow guidelines for handling sulfonyl fluorides (e.g., PPE, ventilation) as described in SDS documents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
